3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate
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Description
The compound “3-(3-benzyl-4-oxo-1,3-thiazolan-2-yl)phenyl N-phenylcarbamate” is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable advancements in various fields, including medicine, materials science, and catalysis. The molecular formula of this compound is C21H24N2O3S .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C21H24N2O3S . Unfortunately, the specific structural details or a visual representation of the molecule was not found in the search results.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 384.49186 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Modification
The compound and its derivatives are integral to various synthesis processes in medicinal chemistry. For instance, the palladium-catalyzed direct arylation of thiazoles, including derivatives similar to the specified compound, highlights the efficiency of arylating thiazoles with aryl bromides, showcasing the compound's role in creating structurally diverse molecules with potential pharmacological applications (Yokooji et al., 2003). Similarly, synthesis techniques focusing on benzothiazoles demonstrate the compound's versatility in producing molecules with antimicrobial properties, further emphasizing its significance in drug discovery and development (Deohate et al., 2013).
Antimicrobial Screening
Derivatives of the specified compound have been studied for their antimicrobial properties. For example, a study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents found that some synthesized molecules exhibited potent activity against pathogenic strains, demonstrating the compound's potential in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation
Research on benzimidazoles, benzothiazoles, and related structures has revealed the discovery of new classes of compounds with potential anticancer activities. Studies like the successful prediction of a pharmaceutical model in crystal structure prediction highlight the compound's relevance in modern pharmaceuticals, especially in exploring its anticancer properties (Kazantsev et al., 2011). Further, the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising anticancer activity, emphasizing the compound's utility in anticancer drug development (Ravinaik et al., 2021).
Molecular Imaging and Radiolabelling
The compound and its analogs have been used in the development of new radiotracers for molecular imaging. For instance, the synthesis and 11C-radiolabelling of 2-carboranyl benzothiazoles, analogs of the compound , have been explored for their potential in inhibiting breast cancer cell lines, highlighting its applicability in diagnostic imaging and targeted therapy (Gona et al., 2015).
Properties
IUPAC Name |
[3-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)phenyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21-16-29-22(25(21)15-17-8-3-1-4-9-17)18-10-7-13-20(14-18)28-23(27)24-19-11-5-2-6-12-19/h1-14,22H,15-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUXZZKHRRFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)OC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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